molecular formula C9H13N3O3 B1438608 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-91-6

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B1438608
CAS No.: 28936-91-6
M. Wt: 211.22 g/mol
InChI Key: JWWJTVOLGNBKIP-UHFFFAOYSA-N
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Description

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (ATD) is an organic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. ATD is a derivative of the spirocyclic compound spiro[4.5]decane, which has been used as a starting material in the synthesis of various organic compounds. ATD has been found to have a variety of interesting physical and chemical properties, such as a low boiling point, low toxicity, and high solubility in water.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, significantly related to the chemical structure of interest, was synthesized and bonded onto cotton fabrics, demonstrating antimicrobial efficacies against pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches were also employed to oxidize the simulant of chemical mustard to a less toxic derivative, indicating potential applications in antimicrobial and detoxification fields (Ren et al., 2009).

Pharmacological Applications

The structure has been found to be a precursor in the synthesis of pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), demonstrating efficacy in treating anemia. This application underscores the compound's relevance in developing therapeutics targeting the body's response to hypoxia (Váchal et al., 2012).

Myelostimulating Activity

Derivatives of the compound have shown myelostimulating activity in artificially induced myelodepressive syndrome, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools. This suggests potential applications in treatments aimed at enhancing bone marrow hematopoiesis (Yu. et al., 2018).

Enhanced Reactivity in Organic Synthesis

The compound, along with closely related structures, exhibits enhanced reactivity in specific organic synthesis reactions, such as the Castagnoli-Cushman reaction with imines. This reactivity can be leveraged in synthesizing various pharmaceutical and organic molecules (Rashevskii et al., 2020).

Biochemical Analysis

Biochemical Properties

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase (PHD) enzymes . These enzymes are involved in the regulation of hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, this compound can stabilize HIFs and promote their activity, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of HIFs, leading to changes in the expression of genes involved in oxygen homeostasis, angiogenesis, and energy metabolism . Additionally, this compound has been found to affect the function of delta opioid receptors, which play a role in pain perception and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PHD enzymes, leading to their inhibition . This inhibition results in the stabilization of HIFs, which can then translocate to the nucleus and activate the transcription of target genes. Furthermore, this compound has been shown to interact with delta opioid receptors, acting as an agonist and modulating G-protein signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained activation of HIFs and continuous modulation of gene expression . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit PHD enzymes and stabilize HIFs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and gene expression . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of oxygen homeostasis and energy metabolism. By inhibiting PHD enzymes, the compound can influence the levels of HIFs and their target genes, which are involved in various metabolic processes . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s solubility and affinity for specific transporters can affect its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(13)12-4-2-9(3-5-12)7(14)10-8(15)11-9/h2-5H2,1H3,(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJTVOLGNBKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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